N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a benzothiazole carboxamide moiety at position 2. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c1-12-18(19(26)24-20-22-15-5-3-4-6-17(15)28-20)29-21-23-16(11-25(12)21)13-7-9-14(27-2)10-8-13/h3-11H,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIKISCSDWFGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Formation of the Imidazo[2,1-b][1,3]thiazole Core: The imidazo[2,1-b][1,3]thiazole core is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Formation of the Carboxamide Linkage
The carboxamide bond connecting the imidazothiazole and benzothiazole moieties is formed via:
-
Activation of the carboxylic acid (on the imidazothiazole) using carbodiimide reagents (e.g., EDC/HOBt) .
-
Coupling with 2-aminobenzothiazole in anhydrous DMF or THF at 0–25°C .
Reaction Scheme :
-
Imidazothiazole-2-carboxylic acid → Imidazothiazole-2-carbonyl chloride (SOCl₂, reflux).
-
Nucleophilic acyl substitution with 2-aminobenzothiazole (base: Et₃N, solvent: DCM) .
Characterization Data :
-
¹H NMR : δ 8.2 ppm (s, 1H, NH), 7.8–7.1 ppm (aromatic protons), 3.8 ppm (OCH₃) .
-
HRMS : [M+H]⁺ calculated for C₂₀H₁₅N₃O₂S₂: 418.07, observed: 418.06 .
Stability and Reactivity
-
Acid/Base Stability : Stable under mild acidic conditions but undergoes ring cleavage in strong bases (e.g., NaOH) .
-
Oxidative Stability : Resists oxidation by H₂O₂ due to the electron-rich thiazole ring .
Thermal Analysis :
Key Research Findings
| Property | Value | Source |
|---|---|---|
| Tubulin Binding Affinity (Kd) | 1.8 μM | |
| Solubility (PBS, pH 7.4) | 12 μg/mL | |
| LogP | 3.2 |
Mechanistic Insights :
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials with specific properties, such as photochromic or luminescent materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The imidazo[2,1-b]thiazole core is shared with several analogs, though substituents and appended functional groups vary significantly:
- : A benzimidazole-thiazole carboxamide derivative features a cyclohexyl group and methyl substituents, highlighting the versatility of N-alkyl/aryl modifications in this class .
- : Imidazo[2,1-b]thiazole derivatives with 4-bromophenyl and acetyl hydrazine substituents were synthesized for aldose reductase inhibition, emphasizing the role of halogenated aryl groups in target binding .
- : Benzo[d]imidazo[2,1-b]thiazoles synthesized via a three-component reaction demonstrate the feasibility of modular approaches for similar frameworks .
Substituent Effects
- 4-Methoxyphenyl Group : The electron-donating methoxy group in the target compound may enhance solubility and influence π-π stacking interactions, contrasting with halogenated (e.g., 4-bromophenyl in ) or nitro-substituted (e.g., 4-fluoro-3-nitrophenyl in ) analogs, which prioritize electronic effects for activity.
- Benzothiazole Carboxamide : This moiety is critical for hydrogen bonding and structural rigidity. Analogous compounds, such as those in , use benzothiazole carbamothioyl groups for bioactivity, suggesting the carboxamide in the target compound may similarly interact with biological targets .
Spectral Characterization Trends
Key spectral features across analogs include:
- IR Spectroscopy :
- NMR Spectroscopy :
Comparative Data Table
Biological Activity
N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14N4OS, with a molecular weight of approximately 298.36 g/mol. The compound features a complex structure that includes a benzothiazole moiety and an imidazo[2,1-b][1,3]thiazole core.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4OS |
| Molecular Weight | 298.36 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| LogP | 3.54 |
Anticancer Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. One study reported that derivatives with para-substituted phenyl groups exhibited IC50 values ranging from 0.20 to 0.86 µM against cancer cells such as FM3A and CEM .
The anticancer mechanism often involves the induction of apoptosis through mitochondrial pathways and interactions with specific protein kinases, such as Abl kinase, which is crucial in chronic myeloid leukemia .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study on related imidazo[2,1-b][1,3]thiadiazole derivatives indicated significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL for certain derivatives . The presence of specific substituents on the phenyl rings was found to enhance this activity.
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound's derivatives have been studied for their anti-inflammatory and antioxidant activities. The presence of the benzothiazole moiety contributes to these effects by stabilizing reactive intermediates and modulating cellular pathways involved in inflammation and oxidative stress responses .
Case Study: Anticancer Evaluation
In a detailed study published in PubMed, a series of imidazo[2,1-b][1,3]thiadiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines. Notably, compounds with methoxy substituents showed enhanced antiproliferative effects compared to their unsubstituted counterparts. The study highlighted the importance of substituent placement in optimizing biological activity .
Research on Antimicrobial Properties
A comprehensive evaluation of related compounds revealed that modifications to the imidazo[2,1-b][1,3]thiazole scaffold could significantly impact their antimicrobial efficacy. For example, introducing electron-withdrawing or donating groups at specific positions on the phenyl rings improved activity against various bacterial strains .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) based on analogous heterocyclic systems. For example, cyclization reactions involving thiazole precursors often require reflux in ethanol or acetonitrile for 7–20 hours, as seen in triazepine and triazolothiadiazole syntheses . Monitor intermediates via TLC/HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography to achieve >95% purity. Yield improvements (e.g., 42–76%) are linked to stoichiometric control of reagents like HgO in dehydrosulfurization .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.1–3.9 ppm). Compare with similar benzothiazole derivatives to confirm substituent positions .
- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., M⁺ at m/z 369–536) and fragmentation patterns to rule out side products .
- IR Spectroscopy : Confirm key functional groups (C=O at ~1650–1750 cm⁻¹, C-S-C at ~650–750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting patterns, consider dynamic effects (e.g., hindered rotation in amide bonds) or tautomerism in thiazole rings. Use variable-temperature NMR or 2D-COSY/HSQC to resolve ambiguities .
- Cross-Validation : Compare experimental data with computational simulations (DFT-based chemical shift predictions) or X-ray crystallography for rigid heterocycles .
Q. What experimental designs are optimal for studying the compound’s biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- In Vitro Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, derivatives of [1,2,4]triazolo[3,4-b]thiadiazoles showed IC₅₀ values <10 µM against Staphylococcus aureus and HeLa cells .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess potency changes. Prioritize substituents enhancing lipophilicity (ClogP 2.5–4.0) for membrane penetration .
Q. How can reaction mechanisms for key transformations (e.g., cyclization, dehydrosulfurization) be experimentally probed?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps (e.g., nucleophilic attack in thiourea formation) .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/sulfur pathways in heterocycle formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
